molecular formula C20H16BrNO2 B6102254 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide

3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide

Cat. No. B6102254
M. Wt: 382.2 g/mol
InChI Key: VCFUYTWVBQPUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the benzamide family of compounds that have shown promising results in the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide involves the inhibition of various signaling pathways and enzymes that are involved in the progression of diseases. The compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the growth and proliferation of cancer cells. It also inhibits the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, the compound inhibits the aggregation of amyloid-beta peptides, which are involved in the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, the compound has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the progression of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide in lab experiments include its potential therapeutic applications, its ability to inhibit various signaling pathways and enzymes, and its ability to inhibit the aggregation of amyloid-beta peptides. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to determine its optimal dosage and administration.

Future Directions

There are many future directions for the research of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail and identify new signaling pathways and enzymes that it may inhibit. Additionally, future research could focus on optimizing the dosage and administration of the compound to maximize its therapeutic effects while minimizing its toxicity.

Synthesis Methods

The synthesis of 3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide involves the reaction of 3-bromoaniline with 1,2-dihydroacenaphthylene in the presence of palladium acetate and triphenylphosphine. The resulting product is then reacted with 4-methoxybenzoyl chloride in the presence of a base to yield the final product.

Scientific Research Applications

3-bromo-N-(1,2-dihydro-5-acenaphthylenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has shown potential in the treatment of neurodegenerative disorders by inhibiting the aggregation of amyloid-beta peptides.

properties

IUPAC Name

3-bromo-N-(1,2-dihydroacenaphthylen-5-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO2/c1-24-18-10-8-14(11-16(18)21)20(23)22-17-9-7-13-6-5-12-3-2-4-15(17)19(12)13/h2-4,7-11H,5-6H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUYTWVBQPUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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